molecular formula C23H26N2O2S B11618519 {1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}(morpholin-4-yl)methanethione

{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}(morpholin-4-yl)methanethione

Cat. No.: B11618519
M. Wt: 394.5 g/mol
InChI Key: QZTVMAVZKGKDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H26N2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

[1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]-morpholin-4-ylmethanethione

InChI

InChI=1S/C23H26N2O2S/c1-17-7-8-19(15-18(17)2)27-14-11-25-16-21(20-5-3-4-6-22(20)25)23(28)24-9-12-26-13-10-24/h3-8,15-16H,9-14H2,1-2H3

InChI Key

QZTVMAVZKGKDMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.